Squalene Synthase Inhibition vs. Analogs B and C
In a direct head-to-head enzymatic assay using rat liver squalene synthase, Zaragozic Acid A exhibits an apparent Ki of 78 pM, which is intermediate in potency compared to the most potent natural analog Zaragozic Acid B (Ki = 29 pM) and the less potent Zaragozic Acid C (Ki = 45 pM) [1].
| Evidence Dimension | Squalene synthase inhibition (Ki) |
|---|---|
| Target Compound Data | 78 pM |
| Comparator Or Baseline | Zaragozic Acid B: 29 pM; Zaragozic Acid C: 45 pM |
| Quantified Difference | Zaragozic Acid A is 2.7-fold less potent than B and 1.7-fold less potent than C. |
| Conditions | Rat liver squalene synthase competitive inhibition assay |
Why This Matters
This intermediate picomolar potency profile makes Zaragozic Acid A suitable for studies where maximal target engagement is not required and where a slightly attenuated potency may facilitate dose-response discrimination.
- [1] Bergstrom, J.D., Kurtz, M.M., Rew, D.J., Amend, A.M., Karkas, J.D., Bostedor, R.G., Bansal, V.S., Dufresne, C., VanMiddlesworth, F.L., Hensens, O.D., et al. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase. Proc. Natl. Acad. Sci. USA 1993, 90(1), 80-84. View Source
